methyl 2,2,5-trimethylhex-4-enoate
Overview
Description
methyl 2,2,5-trimethylhex-4-enoate is an organic compound with the molecular formula C10H18O2. It is a derivative of hexenoic acid, characterized by the presence of a double bond and methyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2,5-trimethylhex-4-enoate typically involves the esterification of 4-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
4-Hexenoic acid+MethanolAcid Catalyst4-Hexenoic acid, 2,2,5-trimethyl-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated to around 60-70°C and maintained for several hours to ensure complete esterification.
Chemical Reactions Analysis
Types of Reactions
methyl 2,2,5-trimethylhex-4-enoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of an acid or base.
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 4-Hexenoic acid and methanol.
Oxidation: Epoxides or diols.
Reduction: Alcohol derivatives.
Scientific Research Applications
methyl 2,2,5-trimethylhex-4-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.
Mechanism of Action
The mechanism of action of methyl 2,2,5-trimethylhex-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The double bond in the compound allows for additional chemical modifications, enhancing its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Hexenoic acid, methyl ester
- 2,2,5-Trimethyl-4-hexenoic acid
- Methyl 4-hexenoate
Uniqueness
methyl 2,2,5-trimethylhex-4-enoate is unique due to the presence of both the ester and double bond functionalities, along with the trimethyl substitution
Properties
CAS No. |
66478-19-1 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 2,2,5-trimethylhex-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-7-10(3,4)9(11)12-5/h6H,7H2,1-5H3 |
InChI Key |
UKYRRLFLRTXZEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C)C(=O)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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